molecular formula C11H11Cl3N2O5 B11948747 Ethyl [2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate

Ethyl [2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate

Cat. No.: B11948747
M. Wt: 357.6 g/mol
InChI Key: FLRXQGNJLSHYRY-UHFFFAOYSA-N
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Description

ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in agriculture, medicine, and industry due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE typically involves a nucleophilic substitution reaction. The process begins with the reaction of 4-nitrophenol with 2,2,2-trichloroethyl chloroformate in the presence of a base such as triethylamine in a solvent like tetrahydrofuran. The resulting intermediate is then reacted with ethyl carbamate under controlled temperature conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides in the presence of a base.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

    Reduction: 4-aminophenoxy derivative.

    Substitution: Various alkyl or aryl carbamates.

    Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential antimicrobial and antioxidant activities.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of pesticides and herbicides.

Mechanism of Action

The mechanism of action of ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The carbamate group can inhibit certain enzymes by forming stable carbamoyl-enzyme complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL N-(4-CHLORO-2-NITROPHENYL)CARBAMATE
  • ETHYL N-(4-METHOXY-2-NITROPHENYL)CARBAMATE
  • ETHYL N-(2-CHLORO-4-NITROPHENYL)CARBAMATE

Uniqueness

ETHYL N-(1-(4-NITROPHENOXY)-2,2,2-TRICHLOROETHYL)CARBAMATE is unique due to the presence of the 2,2,2-trichloroethyl group, which imparts distinct chemical properties and reactivity compared to other carbamates.

Properties

Molecular Formula

C11H11Cl3N2O5

Molecular Weight

357.6 g/mol

IUPAC Name

ethyl N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate

InChI

InChI=1S/C11H11Cl3N2O5/c1-2-20-10(17)15-9(11(12,13)14)21-8-5-3-7(4-6-8)16(18)19/h3-6,9H,2H2,1H3,(H,15,17)

InChI Key

FLRXQGNJLSHYRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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